![molecular formula C15H11F3N2OS B2552504 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea CAS No. 117174-71-7](/img/structure/B2552504.png)
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea
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Overview
Description
The compound 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea is a derivative of thiourea, which is a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry. Thiourea derivatives are characterized by the presence of a thiocarbonyl group (C=S) and are known for their ability to form hydrogen bonds and engage in various intermolecular interactions, which can significantly influence their molecular conformation and crystal packing.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of this compound, this would likely involve the reaction of 4-(trifluoromethyl)phenyl amine with benzoyl isothiocyanate. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized by techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and mass spectrometry . The synthesis process often includes recrystallization steps to obtain the compound in a pure crystalline form suitable for X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using X-ray diffraction, which provides detailed information about the conformation of the molecule and the arrangement of its functional groups. For instance, the crystal structure of related compounds shows that the carbonyl (C=O) and thiocarbonyl (C=S) groups can adopt various conformations, such as antiperiplanar or anticlinal geometries, which are influenced by the substituents on the thiourea core . The presence of intramolecular hydrogen bonding, such as N-H...O interactions, can stabilize certain conformations and contribute to the formation of pseudo-aromatic rings .
Chemical Reactions Analysis
Thiourea derivatives can participate in a variety of chemical reactions, including complexation with metals to form coordination compounds. For example, reactions of Co(II) acetate with substituted thioureas have been shown to yield neutral cobalt(III) complexes, where the thiourea ligands act as bidentate O,S chelates . The reactivity of these compounds can be further explored through their ability to form hydrogen bonds and engage in π-π and other non-covalent interactions, which can be crucial for their biological activity and self-assembly in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be studied through various spectroscopic and computational methods. Vibrational spectroscopy (IR and Raman) provides insights into the vibrational modes of the molecule, while NMR spectroscopy can elucidate the electronic environment of specific atoms . UV-visible absorption spectra can be analyzed using time-dependent density functional theory (TD-DFT) to understand the electronic transitions within the molecule . Quantum chemical calculations, such as natural bond orbital (NBO) analysis and HOMO-LUMO analysis, can be used to investigate molecular stability, charge transfer, and the potential for non-linear optical (NLO) behavior . The molecular electrostatic potential map can be calculated to visualize the distribution of charge across the molecule, which is important for understanding its reactivity and interactions with other molecules .
Scientific Research Applications
Coordination Chemistry and Biological Properties
Thioureas are recognized for their significant role as ligands in coordination chemistry. The nitrogen substituents in these compounds influence intra- and intermolecular hydrogen-bonding interactions, which in turn affect their coordination properties. This makes thioureas valuable in creating transition metal complexes with novel applications. Furthermore, the biological aspects of thioureas, including potential applications in high-throughput screening assays and structure–activity analyses, highlight their importance in interdisciplinary approaches combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).
Analytical Chemistry and Chemosensing
Thiourea derivatives have been explored for their applications in analytical chemistry, particularly as chemosensors. These compounds are biologically active and can function as effective chemosensors to detect anions and cations in environmental and biological samples. The improved activities of thiourea derivatives in pharmaceutical chemistry, when coordinated with suitable metal ions, offer promising avenues for future research and applications (Khan, Khan, Gul, & Muhammad, 2020).
Environmental and Agricultural Applications
Thiourea-based compounds have also been evaluated for their environmental and agricultural applications, specifically in the context of pollutant detection and degradation. Their ability to establish inter- and intramolecular hydrogen bonding due to the presence of sulfur and nitrogen atoms makes thiourea moieties important for detecting various environmental pollutants (Al-Saidi & Khan, 2022).
Gold Leaching Applications
The exploration of thioureas in gold leaching processes presents an alternative to traditional cyanide leaching. Thiourea has been identified as a promising leaching agent for gold due to its potential commercial benefits and lower environmental impact. Research into optimizing the operational conditions, including pH, potential, oxidant dosage, and temperature, is crucial for solubilizing gold thiourea species. These species can then be recovered from the pregnant leach solution through various methods, demonstrating the potential of thiourea in enhancing gold recovery processes (Borda & Torres, 2022).
Safety and Hazards
properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)11-6-8-12(9-7-11)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVFSEWBZJRTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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